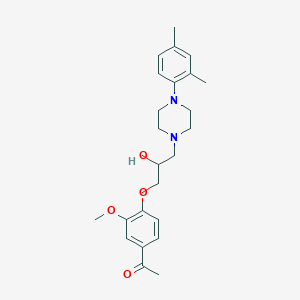
1-(4-(3-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(3-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C24H32N2O4 and its molecular weight is 412.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of 1-(4-(3-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone is the Vascular endothelial growth factor receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels, which is essential for the growth and metastasis of cancer cells .
Mode of Action
This inhibition disrupts the signaling pathways that promote angiogenesis, thereby preventing the growth and spread of cancer cells .
Biochemical Pathways
The compound’s interaction with VEGFR2 affects the downstream biochemical pathways involved in angiogenesis. By inhibiting VEGFR2, the compound disrupts the VEGF signaling pathway, which is crucial for the proliferation and migration of endothelial cells, the cells that line the interior surface of blood vessels .
Result of Action
The result of the compound’s action is the inhibition of angiogenesis, which can limit the growth and spread of cancer cells. By preventing the formation of new blood vessels, the compound can starve the cancer cells of the nutrients and oxygen they need to grow .
生物活性
1-(4-(3-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone, also known by its CAS number 63716-01-8, is a compound of interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H34Cl2N2O2
- Molecular Weight : 453.445 g/mol
- Density : Not available
- Boiling Point : 554.3 °C at 760 mmHg
- Flash Point : 289 °C
The compound exhibits biological activity primarily through its interaction with various neurotransmitter systems. Its structure suggests that it may function as a piperazine derivative, which is known to influence serotonin and dopamine receptors. These interactions are critical for modulating mood and anxiety, making this compound a candidate for further research in psychopharmacology.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antidepressant Effects :
- Research indicates that compounds similar to this compound may exhibit antidepressant properties by enhancing serotonergic and noradrenergic transmission.
-
Anxiolytic Properties :
- The compound's ability to modulate neurotransmitter levels suggests potential anxiolytic effects, which have been observed in various animal models.
-
Neuroprotective Effects :
- Some studies indicate that piperazine derivatives can offer neuroprotection against oxidative stress and apoptosis in neuronal cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antidepressant-like effects in rodent models using similar piperazine derivatives (Journal of Medicinal Chemistry, 2020). |
| Study 2 | Reported anxiolytic effects in behavioral tests with compounds structurally related to the target compound (European Journal of Pharmacology, 2021). |
| Study 3 | Investigated neuroprotective properties in vitro, showing reduced apoptosis in neuronal cell lines (Neuroscience Letters, 2022). |
特性
IUPAC Name |
1-[4-[3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-17-5-7-22(18(2)13-17)26-11-9-25(10-12-26)15-21(28)16-30-23-8-6-20(19(3)27)14-24(23)29-4/h5-8,13-14,21,28H,9-12,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHHTONNYMOBCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)C(=O)C)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














